REACTION_CXSMILES
|
[Li]CCCC.Br[C:7]1[CH:19]=[CH:18][C:17]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[C:10]([CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35])([CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])[C:9]=2[CH:8]=1.[B:36](OC(C)C)([O:41]C(C)C)[O:37]C(C)C>C1COCC1>[CH2:20]([C:10]1([CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35])[C:9]2[CH:8]=[C:7]([B:36]([OH:41])[OH:37])[CH:19]=[CH:18][C:17]=2[C:16]2[C:11]1=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27]
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Name
|
|
Quantity
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12 mL
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Type
|
reactant
|
Smiles
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[Li]CCCC
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Name
|
|
Quantity
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12 g
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Type
|
reactant
|
Smiles
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BrC1=CC=2C(C3=CC=CC=C3C2C=C1)(CCCCCCCC)CCCCCCCC
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Name
|
|
Quantity
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50 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
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|
Quantity
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9 mL
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Type
|
reactant
|
Smiles
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B(OC(C)C)(OC(C)C)OC(C)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
At this temperature, the reaction mixture is stirred for 1 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
by quenching with 100 mL HCl (2.0 M)
|
Type
|
ADDITION
|
Details
|
poured into a large amount of water
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Type
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EXTRACTION
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Details
|
After extraction with ethyl ether three times
|
Type
|
WASH
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Details
|
the organic portions are washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
before drying over anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
Solid residues collected
|
Type
|
CUSTOM
|
Details
|
by evaporating off the solvent
|
Type
|
CUSTOM
|
Details
|
are purified by column chromatography on silica gel with petroleum ether/ethyl acetate (2:1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC)C1(C2=CC=CC=C2C=2C=CC(=CC12)B(O)O)CCCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |